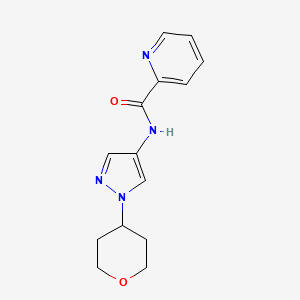

6-chloro-N-isopentylpyridazine-3-carboxamide

説明

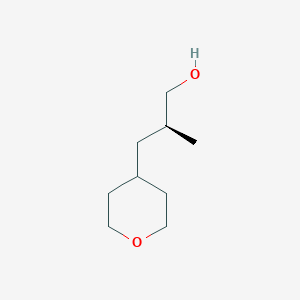

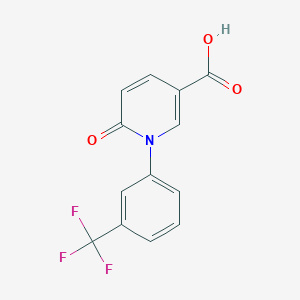

“6-chloro-N-isopentylpyridazine-3-carboxamide” is a chemical compound with the molecular formula C10H14ClN3O . It has a molecular weight of 227.69 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 227.69 , but other properties such as boiling point and storage conditions are not specified .科学的研究の応用

Antimycobacterial and Antibacterial Properties

6-chloro-N-isopentylpyridazine-3-carboxamide and its derivatives have shown promising results in antimycobacterial and antibacterial applications. These compounds have been effective against strains like Mycobacterium tuberculosis. For instance, certain derivatives have exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) indicating strong antimycobacterial properties (Semelková et al., 2017). Additionally, these compounds have shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Doležal et al., 2010).

Spectroscopic Characterization and Docking Studies

Spectroscopic studies, including FT-IR and FT-Raman, along with density functional theory (DFT) computations, have been conducted on derivatives of this compound. These studies help understand the molecular structure and reactive properties, such as potential energy distribution and donor-acceptor interactions. Such research is crucial for evaluating the compound's suitability in various biological and chemical applications (Ranjith et al., 2022).

Synthesis and Biological Evaluation

Research in synthesizing and evaluating the biological activities of these compounds is ongoing. Various derivatives have been synthesized and tested for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. For example, some derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and other strains, as well as antifungal activity against specific fungal strains (Servusová et al., 2012).

Antimicrobial Bioactivity

Derivatives of this compound have shown notable antimicrobial bioactivity against various Gram-positive and Gram-negative bacterial strains. This demonstrates their potential as effective agents in combating bacterial infections (Othman & Hussein, 2020).

Antimycobacterial Agents

Compounds derived from this compound have been evaluated as potential antimycobacterial agents. The research focuses on understanding their structure-activity relationships and their ability to combat tuberculosis, emphasizing the need for new anti-tubercular agents (Aijijiyah et al., 2020).

Safety and Hazards

特性

IUPAC Name |

6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7(2)5-6-12-10(15)8-3-4-9(11)14-13-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDDYSEVSDDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)